![molecular formula C20H25N5O2S B2645238 N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1019187-31-5](/img/structure/B2645238.png)
N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as triazoloquinazolines . These are aromatic heterocyclic compounds containing a quinazoline moiety where two nitrogen atoms are replaced by a triazolo group .
Molecular Structure Analysis
Triazoloquinazolines are characterized by a fused ring structure containing two nitrogen atoms and three carbon atoms in the triazole ring, and two nitrogen atoms and four carbon atoms in the quinazoline ring .Scientific Research Applications
Drug Discovery
The compound is listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs . This suggests that the compound could potentially be used in drug discovery.
CDK2 Inhibition
A study found that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which share a similar structure with the compound , can act as novel CDK2 inhibitors . CDK2 is a protein kinase involved in the regulation of the cell cycle and is a target for cancer treatment . Therefore, this compound could potentially be used in cancer research as a CDK2 inhibitor.
Antimicrobial and Nematicidal Properties
Compounds with similar structures have been found to have antimicrobial and nematicidal properties . Therefore, this compound could potentially be used in the development of new antimicrobial and nematicidal agents.
Spinal Muscular Atrophy Treatment
A patent mentions the use of pyrazolo[1,5-a]pyrazines, which share a similar structure with the compound , for the treatment of spinal muscular atrophy . This suggests that the compound could potentially be used in the treatment of spinal muscular atrophy.
Unmanned Aircraft System Remote Identification
The term “F3411-5799” is associated with the ASTM F3411 standard for remote identification and tracking of unmanned aircraft systems . While this may not be directly related to the chemical compound, it’s worth noting that the alphanumeric code could potentially be used in this context.
Drone Remote Identification Protocol
The term “F3411-5799” is also associated with the Drone Remote Identification Protocol (DRIP), which supports Unmanned Aircraft System Remote Identification and tracking for security, safety, and other purposes . Again, while this may not be directly related to the chemical compound, the alphanumeric code could potentially be used in this context.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-12(2)9-10-24-18(27)15-8-7-13(17(26)21-14-5-3-4-6-14)11-16(15)25-19(24)22-23-20(25)28/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,21,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGRKHKTYDCKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-isopentyl-5-oxo-1-thioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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